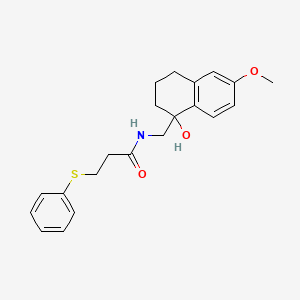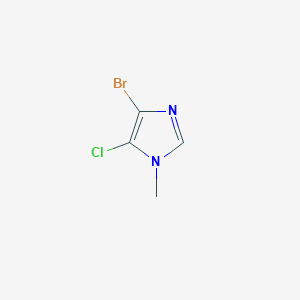![molecular formula C40H32N2O6 B2650510 N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide CAS No. 324758-88-5](/img/structure/B2650510.png)
N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide is a complex organic compound characterized by its biphenyl structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide typically involves multiple steps, starting from simpler biphenyl derivatives. The key steps include:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable base under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying protein-ligand interactions due to its amide groups.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with proteins, potentially inhibiting or modulating their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of target proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Dimethoxybiphenyl-4,4’-diamine
- Benzidine, 3,3’-dimethoxy-
- [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dichloro-
Uniqueness
N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide is unique due to its combination of methoxy, phenoxy, and amide functional groups, which provide a versatile platform for various chemical modifications and applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2O6/c1-45-37-25-29(17-23-35(37)41-39(43)27-13-19-33(20-14-27)47-31-9-5-3-6-10-31)30-18-24-36(38(26-30)46-2)42-40(44)28-15-21-34(22-16-28)48-32-11-7-4-8-12-32/h3-26H,1-2H3,(H,41,43)(H,42,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKUPPBOSWFZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC)NC(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
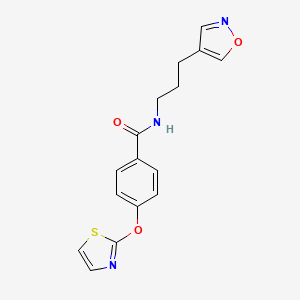
![3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2650428.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2650430.png)
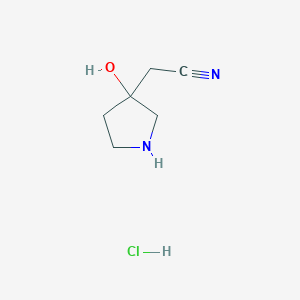
![7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2650433.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2650435.png)
![3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650437.png)

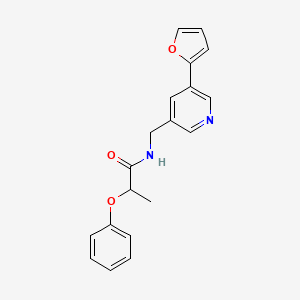
![1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2650442.png)
